molecular formula C14H23NO B090965 2-amino-4-octylphenol CAS No. 18733-06-7

2-amino-4-octylphenol

Cat. No.: B090965
CAS No.: 18733-06-7
M. Wt: 221.34 g/mol
InChI Key: WIGLOOILYJEWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-octylphenol is a chemical compound of interest in scientific research, particularly as a specialty intermediate or building block in organic synthesis. The presence of both an amino and a phenolic hydroxyl group on the aromatic ring makes it a potential candidate for developing more complex molecules, such as ligands, dyes, or functional polymers. While the specific biological activity and research applications of this compound are not well-documented in the available scientific literature, its structural features place it within the broader class of alkylphenols. It is important for researchers to note that structurally similar compounds, such as 4-tert-octylphenol, have been extensively studied and are identified as environmental contaminants with endocrine-disrupting properties. These related alkylphenols are known to interact with proteins like human serum albumin, potentially altering their structure and function, and can induce cytotoxic effects, oxidative stress, and disrupt energy metabolism in various cell models . Therefore, this compound may serve as a valuable subject for investigating the structure-activity relationships of alkylphenol derivatives or for exploring novel applications in material science. Researchers are advised to consult the safety data sheet and conduct all handling in accordance with standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18733-06-7

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

2-amino-4-octylphenol

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8,15H2,1H3

InChI Key

WIGLOOILYJEWKY-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC(=C(C=C1)O)N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)N

Other CAS No.

18733-06-7

Synonyms

2-Amino-4-octylphenol

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Octylphenol

Established Synthetic Pathways to 2-Amino-4-Octylphenol

Established methods for the synthesis of this compound predominantly rely on a two-step process involving the nitration of 4-octylphenol (B30498) followed by the reduction of the resulting nitro-substituted intermediate. Other classical approaches, though less specific to this particular compound, include direct amination and multi-step conversions from simpler phenolic precursors.

Reductive Transformations of Nitro-Substituted Octylphenol (B599344) Precursors (e.g., 2-nitro-4-octylphenol)

The most common and well-documented route to this compound involves the synthesis and subsequent reduction of 2-nitro-4-octylphenol. This two-stage approach is favored due to the high yields and well-understood reaction mechanisms.

First, the precursor, 2-nitro-4-octylphenol, is synthesized by the nitration of 4-octylphenol. A closely related synthesis, the nitration of 4-dodecylphenol (B94205), provides a clear procedural analogy. In this method, 4-dodecylphenol is treated with nitric acid in acetic acid to yield 2-nitro-4-dodecylphenol researchgate.net. The octyl-analogue would be expected to behave similarly.

The subsequent and crucial step is the reduction of the nitro group to an amino group. This transformation can be effectively carried out using catalytic hydrogenation. For instance, 2-nitro-4-dodecylphenol is reduced to 2-amino-4-dodecylphenol (B8635187) in essentially quantitative yield using platinum oxide as a catalyst under a hydrogen atmosphere researchgate.net. Another example is the hydrogenation of 4-methoxy-2-nitrophenol (B75764) using a palladium-carbon catalyst, which yields 2-amino-4-methoxyphenol (B1270069) in 93% yield bohrium.com. These examples strongly suggest that catalytic hydrogenation is a highly efficient method for the reduction of 2-nitro-4-octylphenol.

Alternative reducing agents can also be employed. For the synthesis of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrophenol, sodium sulfide (B99878) is used as the reducing agent, affording the product in 64-67% yield organic-chemistry.org. This method offers a non-catalytic alternative for the reduction step.

PrecursorReagents and ConditionsProductYield
2-Nitro-4-dodecylphenolH₂, PtO₂, Ethanol (B145695), 20°C, 50 psi, 23 hours2-Amino-4-dodecylphenol~100%
4-Methoxy-2-nitrophenolH₂, 5% Pd/C, Ethanol, 20-30°C, atmospheric pressure2-Amino-4-methoxyphenol93%
2,4-DinitrophenolNa₂S, NH₄Cl, NH₄OH, Water, 70-85°C2-Amino-4-nitrophenol64-67%

Amination Reactions of Octylphenol Derivatives

Direct amination of phenol (B47542) derivatives presents an alternative route to aminophenols, although specific examples for 4-octylphenol are less common in the literature. General methodologies for the amination of phenols often involve reaction with an aminating agent in the presence of a catalyst. For instance, m-aminophenols can be prepared by reacting resorcinol (B1680541) with anhydrous amines in the presence of silica (B1680970) alumina (B75360) catalysts epo.org. This type of reaction, if applied to 4-octylphenol, would likely result in a mixture of isomers and require specific conditions to favor ortho-amination.

Multi-Step Conversions from Phenolic Scaffolds

The synthesis of this compound can be envisioned as part of a multi-step sequence starting from a simpler phenolic scaffold, such as phenol itself. This would involve the alkylation of phenol to introduce the octyl group at the para position, followed by nitration and reduction as described in section 2.1.1. The alkylation of phenol with octene is a known industrial process for the production of 4-octylphenol researchgate.net. Once 4-octylphenol is obtained, the subsequent nitration and reduction steps would follow the established pathway. This multi-step approach allows for the construction of the target molecule from readily available starting materials.

Emerging Synthetic Approaches and Catalytic Methods for this compound

Recent advancements in organic synthesis have led to the development of novel catalytic methods for the synthesis of aminophenols. These emerging approaches aim to improve efficiency, selectivity, and environmental sustainability compared to traditional methods.

Catalytic Strategies in Aminophenol Synthesis

Modern catalytic systems offer promising alternatives for the synthesis of aminophenols. Rhodium-catalyzed amination of phenols has been reported to provide diverse anilines with water as the sole byproduct, demonstrating broad substrate compatibility bohrium.comorganic-chemistry.org. While not specifically demonstrated on 4-octylphenol, the generality of this method suggests its potential applicability.

Copper-catalyzed methods have also been developed for the regioselective C-H amination of phenol derivatives. These reactions often employ a directing group to achieve ortho-selectivity acs.org. The development of such catalytic systems could provide a more direct route to this compound, avoiding the need for the nitration-reduction sequence. Another approach involves a metal-free direct amination of phenols using specific aminating reagents, which offers an environmentally benign alternative to metal-catalyzed reactions acs.org.

Catalytic System/MethodDescriptionPotential Application for this compound
Rhodium-catalyzed AminationDirect amination of phenols with amines, producing water as the only byproduct. bohrium.comorganic-chemistry.orgA potentially direct and atom-economical route from 4-octylphenol.
Copper-catalyzed C-H AminationRegioselective introduction of an amino group at the ortho position of phenols using a directing group. acs.orgA direct synthesis method with high regioselectivity, avoiding isomeric mixtures.
Metal-Free Direct AminationAmination of phenols using specific aminating reagents without the need for a metal catalyst. acs.orgAn environmentally friendly approach to introduce the amino group directly onto the 4-octylphenol backbone.

Regioselective Synthesis of this compound

The challenge in the synthesis of this compound lies in achieving the desired regioselectivity, placing the amino group specifically at the ortho position to the hydroxyl group. The established method of nitration followed by reduction generally provides good regioselectivity, as the hydroxyl group of phenol is an ortho-, para-director, and the para position is already occupied by the octyl group.

Emerging catalytic methods are increasingly focusing on achieving high regioselectivity. For instance, copper-catalyzed annulation of phenols with ketoximes and ortho-aminomethylation of phenols have been reported, demonstrating the feasibility of selective C-H functionalization at the ortho position nih.gov. Furthermore, electrochemical methods for the ortho-C–H functionalization of phenols with amines are also being explored nih.gov. These advanced strategies, while not yet specifically applied to the synthesis of this compound, represent the forefront of research in the regioselective synthesis of substituted aminophenols and may offer future pathways to this target molecule.

Sustainable Chemistry Principles in this compound Production

The application of the 12 Principles of Green Chemistry provides a framework for developing safer, more efficient, and environmentally benign processes for synthesizing this compound. yale.eduacs.org Key principles such as waste prevention, atom economy, catalysis, and the use of safer chemicals are central to innovating beyond traditional synthetic routes.

A conventional synthesis pathway to this compound typically involves a multi-step process:

Friedel-Crafts Alkylation: Phenol is alkylated with an octene isomer (e.g., 1-octene) or an octyl halide in the presence of a strong acid catalyst to form 4-octylphenol.

Nitration: The resulting 4-octylphenol is nitrated to introduce a nitro group at the ortho position, yielding 2-nitro-4-octylphenol.

Reduction: The nitro group is subsequently reduced to an amino group to produce the final product, this compound.

Each of these steps presents opportunities for improvement through the application of green chemistry principles.

Greener Alkylation:

Traditional Friedel-Crafts alkylation often employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) or strong protic acids like sulfuric acid. jk-sci.com These methods generate significant amounts of corrosive and hazardous waste, making catalyst separation and product purification difficult.

A sustainable alternative involves the use of solid acid catalysts, such as zeolites or acidic cation-exchange resins. jk-sci.com These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture by simple filtration, thus preventing waste. jk-sci.com This aligns with the principle of catalysis , where catalytic reagents are superior to stoichiometric ones. acs.org

Sustainable Nitration:

The classic nitration method uses a hazardous mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and generates substantial acidic waste. acs.org Greener nitration strategies focus on milder and more selective reagents. One such approach is the use of metal nitrates, like copper(II) nitrate (B79036) or bismuth subnitrate, in conjunction with a solid support or a milder acid like acetic acid. acs.orgtandfonline.com These methods can offer high regioselectivity, reduce the production of toxic by-products, and operate under less harsh conditions. acs.orgtandfonline.com For example, using a combination of ammonium (B1175870) nitrate and potassium bisulfate can provide a green, inexpensive, and easy-to-handle nitrating system. dergipark.org.tr

Efficient and Clean Reduction:

The reduction of the nitro group is a critical step where green chemistry can have a significant impact. The traditional Béchamp reduction, using iron filings in acidic media, has a very poor atom economy and produces large volumes of iron oxide sludge as waste. rsc.org

Catalytic hydrogenation is a much greener alternative. This process typically uses molecular hydrogen (H₂) with a heterogeneous catalyst, such as palladium on carbon (Pd/C) or nickel-based catalysts. acs.orgtandfonline.com The only by-product of this reaction is water, leading to a near-perfect atom economy. rsc.org This method exemplifies several green principles, including atom economy , waste prevention , and catalysis . yale.eduacs.org Furthermore, using transfer hydrogenation with a hydrogen donor like ammonium formate (B1220265) in water offers an even safer and more environmentally friendly option. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Routes for this compound

Synthetic StepTraditional MethodGreen Chemistry ApproachKey Green Chemistry Principles Applied
Alkylation of Phenol AlCl₃ or H₂SO₄ (stoichiometric)Solid acid catalyst (e.g., Zeolite, Cation-exchange resin)Catalysis, Waste Prevention
Nitration of 4-Octylphenol HNO₃ / H₂SO₄ mixtureMetal nitrates (e.g., Cu(NO₃)₂) or NH₄NO₃/KHSO₄Use of Safer Chemicals, Waste Prevention
Reduction of 2-Nitro-4-Octylphenol Iron filings and acid (Béchamp reduction)Catalytic Hydrogenation (e.g., H₂ with Pd/C or Ni catalyst)Atom Economy, Catalysis, Waste Prevention

Direct Amination: An Atom-Economical Future

An even more advanced and sustainable approach is the direct amination of 4-octylphenol, which could potentially bypass the nitration and reduction steps altogether. This aligns with the principle of reducing derivatives . yale.edu Research into the direct catalytic amination of phenols is an active area. For instance, methods using rhodium or palladium catalysts can directly couple phenols with an amine source, with water being the only by-product. nih.govorganic-chemistry.org This approach dramatically increases the atom economy and reduces the number of synthetic steps, leading to significant savings in energy, materials, and cost, while preventing substantial waste generation. nih.govorganic-chemistry.org

By redesigning the synthesis of this compound according to these principles, the chemical industry can move towards more economically and environmentally sustainable manufacturing processes.

Chemical Reactivity and Derivatization of 2 Amino 4 Octylphenol

Reactions Involving the Amino Functional Group

The amino group ortho to the hydroxyl group is a primary nucleophile, making it a key site for various chemical reactions. Its reactivity is central to the synthesis of numerous heterocyclic and acylated derivatives.

Acylation and Amidation Reactions (e.g., to 2-acetamido-4-tert-octylphenol)

The primary amino group of 2-amino-4-octylphenol readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides to form stable amides. A notable example is the acetylation of the amino group. This chemoselective reaction is possible because the amine functionality is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions. quora.com

The enzymatic acylation of 2-aminophenol (B121084) has been studied extensively, demonstrating high chemoselectivity for the amino group. acs.orgacs.org For instance, using an immobilized lipase (B570770) like Novozym 435 with vinyl acetate (B1210297) as the acyl donor, the amino group can be selectively acetylated to produce N-(2-hydroxyphenyl)acetamide. acs.orgacs.org This process is a kinetically controlled synthesis and is considered an environmentally friendly method for producing acylated aminophenols, which are valuable intermediates in the pharmaceutical industry. acs.orggoogle.com

A common derivative formed through this pathway is 2-acetamido-4-tert-octylphenol, where the amino group is converted to an acetamide (B32628) group. This transformation not only changes the chemical properties of the molecule but is also a crucial step in the synthesis of more complex structures.

ReactantAcylating AgentProductNotes
This compoundAcetic Anhydride (B1165640)N-(2-hydroxy-5-octylphenyl)acetamideStandard chemical acylation.
2-AminophenolVinyl AcetateN-(2-hydroxyphenyl)acetamideEnzymatic, chemoselective acylation. acs.org

Condensation and Cyclization Reactions

The ortho-positioning of the amino and hydroxyl groups in this compound makes it an ideal precursor for synthesizing fused heterocyclic compounds, most notably benzoxazoles. nih.gov These reactions typically involve condensation with a carbonyl-containing compound, followed by an intramolecular cyclization that eliminates water. rsc.orgwikipedia.org

A wide variety of reagents can be used for this transformation, including aldehydes, carboxylic acids, ketones, and orthoesters, under different catalytic conditions. rsc.orgorganic-chemistry.org The reaction with aldehydes, for instance, is a traditional and widely used method for preparing 2-substituted benzoxazoles. rsc.orgnih.gov This can be achieved using various catalysts, from Brønsted acids to metal complexes, often with high yields. rsc.org For example, the condensation of 2-aminophenols with aldehydes can be catalyzed by fluorophosphoric acid in ethanol (B145695) at room temperature or by a Ni(II) complex at 80 °C. rsc.org

Similarly, reaction with β-diketones in the presence of a Brønsted acid and copper iodide (CuI) can yield 2-substituted benzoxazoles. acs.org The versatility of these condensation and cyclization reactions allows for the introduction of diverse substituents onto the resulting benzoxazole (B165842) core, which is a privileged scaffold in medicinal chemistry. rsc.orgnih.gov

2-Aminophenol DerivativeReactantCatalyst/ConditionsProduct Type
2-AminophenolAromatic AldehydesK-ferrocyanide, grinding2-Aryl-benzoxazole rsc.org
2-AminophenolAldehydesFe3O4-supported ionic liquid, sonication2-Substituted-benzoxazole rsc.org
2-Aminophenolβ-DiketonesBrønsted acid / CuI2-Substituted-benzoxazole acs.org
2-AminophenolTertiary AmidesTriflic anhydride (Tf2O)2-Substituted-benzoxazole mdpi.com

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in the this compound molecule. Its acidic proton can be removed by a base to form a phenolate (B1203915) anion, which is a potent nucleophile. pharmaxchange.info This allows for modifications such as O-alkylation and O-acylation.

O-alkylation, typically achieved through the Williamson ether synthesis, involves reacting the phenolate with an alkyl halide to form an ether. pharmaxchange.info The choice of solvent can be critical in determining the outcome, as some conditions might favor competing C-alkylation on the aromatic ring. pharmaxchange.info To ensure selective O-alkylation of an aminophenol, the more nucleophilic amino group often needs to be protected first, for example, by converting it to an anilide. google.comresearchgate.net After protection, the hydroxyl group can be alkylated, followed by deprotection of the amino group. researchgate.net

O-acylation to form esters can also be performed, typically by reacting the phenol (B47542) with an acyl chloride or anhydride under basic conditions. However, in the case of this compound, acylation will preferentially occur at the more nucleophilic amino group unless it is protected.

Transformations Involving the Octyl Side Chain

The octyl side chain, being a saturated alkyl group, is generally the least reactive part of the molecule under typical organic synthesis conditions. However, transformations are possible, primarily through free-radical reactions or strong oxidation.

One potential reaction is free-radical halogenation at the benzylic position (the carbon atom directly attached to the aromatic ring). wikipedia.org This reaction, often initiated by UV light or a radical initiator, can selectively introduce a halogen (like bromine) onto the benzylic carbon, provided it has at least one hydrogen atom. wikipedia.orgyoutube.com This halogenated intermediate can then undergo further substitution or elimination reactions.

Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the entire alkyl side chain down to a carboxylic acid group (-COOH), provided the benzylic carbon has at least one hydrogen. libretexts.orglibretexts.org This reaction, known as side-chain oxidation, would convert this compound into 3-amino-4-hydroxybenzoic acid. libretexts.orglibretexts.org This transformation fundamentally alters the molecule's structure and electronic properties, converting an electron-donating alkyl group into an electron-withdrawing carboxyl group.

Synthesis of Advanced this compound Derivatives

The versatile reactivity of this compound makes it a valuable building block for creating more complex molecules with specific functions, particularly in the pharmaceutical field. google.comchemicalbook.comtaylorandfrancis.com

Preparation of Pharmaceutical Intermediates and Lead Compounds

2-Aminophenol and its substituted derivatives are important precursors in the synthesis of a wide range of pharmaceuticals. nih.govchemicalbook.com The ability to readily form heterocyclic structures like benzoxazoles is particularly significant. nih.gov Benzoxazole derivatives are known to possess a wide spectrum of biological activities and are core components of various drugs. rsc.orgnih.gov

By selecting appropriate reaction partners for condensation and cyclization reactions with this compound, medicinal chemists can synthesize libraries of novel compounds for drug discovery. For example, the condensation with different aldehydes or carboxylic acids can yield a variety of 2-substituted benzoxazoles, where the octyl group at the 4-position modifies the lipophilicity and potentially the biological activity of the final molecule. rsc.org These derivatives can serve as lead compounds for developing new therapeutic agents. google.com

Furthermore, the acylated derivative, N-(2-hydroxy-5-octylphenyl)acetamide, can act as an intermediate for other drug candidates. The acylation of aminophenols is a key step in the synthesis of many widely used drugs. acs.orgresearchgate.net

Formation of Organic Dyes and Pigments

The structure of this compound is well-suited for the synthesis of various classes of dyes and pigments, particularly azo dyes. The presence of a primary aromatic amino group allows for diazotization, a cornerstone reaction in color chemistry.

Azo Dye Synthesis: The most common method for converting aromatic amines into dyes is through diazotization followed by a coupling reaction. unb.ca This two-step process involves:

Diazotization: The primary amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt. cuhk.edu.hkjbiochemtech.com

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. This component is typically an electron-rich aromatic compound, such as another phenol, a naphthol derivative, or an aromatic amine. cuhk.edu.hkplantarchives.org The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component, forming a stable azo compound characterized by the -N=N- linkage. plantarchives.org

The octyl group on the this compound backbone enhances the lipid solubility of the resulting dye, making it suitable for applications requiring non-aqueous media or for coloring hydrophobic materials like plastics, oils, and waxes. The specific color of the dye can be fine-tuned by selecting different coupling components, as the final chromophore's electronic properties depend on the entire conjugated system. unb.cajbiochemtech.com

Oxidative Coupling for Pigment Formation: Phenolic compounds can undergo oxidative coupling to form larger, often colored, polymeric structures. In the presence of suitable catalysts and an oxidant (like air or hydrogen peroxide), this compound can couple with itself or other phenolic molecules. nih.govrsc.org The reaction typically proceeds via the formation of phenoxy radicals, which can then combine to form C-C or C-O bonds between aromatic rings. nih.govrsc.org This process can lead to the formation of complex, high-molecular-weight pigments with good thermal stability and lightfastness.

Reactant (Aniline Derivative) Coupling Component Resulting Dye Type Typical Color Range
2-Aminophenol2,4-DihydroxybenzophenoneDisperse Azo DyeReddish-yellow to Brown
4-Aminophenol (B1666318)Naphthalen-2-olAzo DyeRed
4-Nitroaniline2,4-DihydroxybenzophenoneDisperse Azo DyeReddish-yellow

This table illustrates potential azo dye syntheses based on the reactivity of aminophenols and other aromatic amines. cuhk.edu.hkijirset.com

Development of Surfactants and Emulsifiers

The amphiphilic nature of this compound, combining a hydrophobic octyl-phenyl tail with hydrophilic amino and hydroxyl groups, makes it an excellent starting material for a variety of surfactants and emulsifiers.

Non-ionic Surfactants: A common route to producing non-ionic surfactants is through ethoxylation. The phenolic hydroxyl group of this compound can react with ethylene (B1197577) oxide under basic catalysis. chuanhechem.cnbrunel.ac.uk In this reaction, a polyoxyethylene chain is grown from the phenolic oxygen.

Reaction: this compound + n(C₂H₄O) → 2-Amino-4-octylphenoxy(CH₂CH₂O)ₙH

The length of the polyoxyethylene chain (n) can be controlled to adjust the hydrophilic-lipophilic balance (HLB) of the surfactant, tailoring its properties for specific applications like detergency, emulsification, or wetting. jetir.orgpcimag.com Surfactants derived from octylphenol (B599344) are known for their excellent emulsification and wetting properties. chuanhechem.cn

Cationic Surfactants: The amino group can be converted into a cationic center, typically a quaternary ammonium (B1175870) salt. This can be achieved through exhaustive alkylation of the amino group with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) chloride). The resulting quaternary ammonium salt provides a powerful hydrophilic head group. ekb.egsanyo-chemical-solutions.com These cationic surfactants are effective as fabric softeners, biocides, and corrosion inhibitors due to their ability to adsorb onto negatively charged surfaces.

Anionic and Amphoteric Surfactants: Further derivatization can lead to anionic or amphoteric surfactants.

Anionic: The phenolic hydroxyl group can be sulfated using agents like chlorosulfonic acid or sulfur trioxide, or carboxylated via the Kolbe-Schmitt reaction, to introduce a strongly acidic group.

Amphoteric: The amino group can be reacted with reagents like sodium chloroacetate (B1199739) to introduce a carboxyl group, resulting in an amphoteric surfactant that contains both a basic nitrogen atom and an acidic carboxylate group. N-acyl amino acid surfactants are another class that can be synthesized by forming an amide bond between the amino group and a fatty acid. researchgate.netmdpi.com

Surfactant Type Derivatization Reaction Hydrophilic Head Group Key Properties
Non-ionic Ethoxylation of the hydroxyl groupPolyoxyethylene chainExcellent emulsification, wetting, low foaming
Cationic Quaternization of the amino groupQuaternary ammonium salt (e.g., -N(CH₃)₃⁺)Adsorption on negative surfaces, biocidal activity
Anionic Sulfation of the hydroxyl groupSulfate (-OSO₃⁻)High detergency, good foaming
Amphoteric Carboxymethylation of the amino groupAmino acid derivative (e.g., -NHCH₂COO⁻)Mildness, good performance over a wide pH range

This table summarizes potential surfactant types derived from this compound based on general synthesis routes. pcimag.comgoogle.commdpi.com

Generation of Heterocyclic Structures

The reactive amino and hydroxyl groups, along with the activated aromatic ring of this compound, serve as versatile synthons for building various heterocyclic systems.

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com While this compound is not a thioamide itself, its amino group can be used to construct the necessary precursor. For instance, the amino group could be converted to a thiourea (B124793) derivative by reaction with an isothiocyanate. This thiourea derivative could then undergo the Hantzsch condensation with an α-haloketone to yield a 2-aminothiazole (B372263) structure. organic-chemistry.orgnih.gov

Nicotinonitrile Derivatives (Substituted Pyridines): Nicotinonitriles (3-cyanopyridines) and other highly substituted pyridines can be synthesized through multi-component reactions (MCRs). researchgate.netbohrium.com These reactions efficiently build complex molecules in a single step from three or more simple starting materials. acsgcipr.orgtaylorfrancis.com A common approach involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an amine source (like ammonium acetate). nih.govmdpi.com While this compound itself would not typically be the primary amine source in a classic pyridine (B92270) synthesis, its derivatives could participate. For example, a chalcone (B49325) derived from an acetylated this compound could react with malononitrile (B47326) and ammonium acetate to form a substituted nicotinonitrile. mdpi.comresearchgate.net

Other Heterocyclic Systems: The Gewald reaction offers a pathway to synthesize 2-aminothiophenes by condensing a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgsemanticscholar.orgorganic-chemistry.org The amino and hydroxyl groups of this compound also make it a suitable precursor for benzoxazoles. This can be achieved by reacting it with carboxylic acids or their derivatives under dehydrating conditions, leading to cyclization between the amino and hydroxyl groups.

Heterocycle General Synthetic Method Key Reactants for Aminophenol-based Synthesis Reaction Type
Thiazole Hantzsch Synthesisα-Haloketone, Thiourea derivativeCondensation/Cyclization
Nicotinonitrile Multicomponent ReactionAldehyde, Malononitrile, Ammonium AcetateCondensation/Cyclization
Benzoxazole Condensation with Carboxylic AcidCarboxylic Acid or Acyl ChlorideCyclization/Dehydration
2-Aminothiophene Gewald ReactionCarbonyl compound, α-Cyanoester, SulfurMulticomponent Condensation

This table outlines established methods for synthesizing key heterocyclic structures, which are applicable to derivatives of amino-substituted aromatic compounds like this compound. chemhelpasap.comresearchgate.netwikipedia.org

Advanced Applications of 2 Amino 4 Octylphenol and Its Derivatives in Materials and Chemical Sciences

Catalytic and Organic Transformation Applications

The unique structural characteristics of 2-amino-4-octylphenol, featuring both a nucleophilic amino group and a hydroxyl group on a benzene (B151609) ring, alongside a lipophilic octyl chain, suggest its potential utility in various catalytic and organic transformation applications. While direct research on this compound is limited, the broader class of 2-aminophenol (B121084) derivatives has been explored in several catalytic contexts. These studies provide a foundation for understanding the potential roles of this compound in catalysis.

Function as a Reducing Agent in Organic Reactions

While direct studies on this compound as a primary reducing agent are not extensively documented in scientific literature, the aminophenol moiety can participate in redox reactions. The electron-donating nature of the amino and hydroxyl groups can facilitate the reduction of certain substrates. For instance, analogous compounds like 2-amino-4-nitrophenol (B125904) have been the subject of reduction studies, where the nitro group is reduced to an amino group, forming 2,4-diaminophenol (B1205310). This transformation highlights the redox activity inherent in the aminophenol scaffold. In one such study, the catalytic reduction of 2-amino-4-nitrophenol was monitored using UV-Vis spectroscopy, showing a clear conversion to 2,4-diaminophenol in the presence of a gold-based catalyst. researchgate.net

The potential of this compound or its derivatives to act as reducing agents would likely be in specialized applications, possibly involving substrate-specific reductions where the octyl group could influence solubility and interaction with nonpolar substrates.

Table 1: Spectroscopic Data for the Catalytic Reduction of an Analogous Aminophenol

Time (minutes)Absorbance at 443 nm (Substrate)Absorbance at 323 nm (Product)
0HighLow
10DecreasingIncreasing
20DecreasingIncreasing
30DecreasingIncreasing
40DecreasingIncreasing
50DecreasingIncreasing
60LowHigh
This table illustrates the progress of a typical catalytic reduction of 2-amino-4-nitrophenol, a structural analog of this compound, to 2,4-diaminophenol, as monitored by UV-Vis spectroscopy. The decrease in absorbance at 443 nm corresponds to the consumption of the starting material, while the increase at 323 nm indicates the formation of the product. researchgate.net

Exploration as a Ligand in Organometallic Catalysis

The bifunctional nature of this compound, with its amino and hydroxyl groups, makes it a candidate for use as a ligand in organometallic catalysis. These groups can chelate to a metal center, forming stable complexes that can catalyze a variety of organic transformations. The long octyl chain could enhance the solubility of the resulting organometallic complex in nonpolar organic solvents, a desirable property for many catalytic reactions.

While specific research on this compound as a ligand is not widely published, the broader class of aminophenol-derived ligands has been utilized in various catalytic systems. These ligands can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity. For example, multi-metallic organometallic complexes with various ligands are designed for applications in olefin polymerization.

Table 2: Potential Metal Centers and Applications for this compound-Based Ligands

Metal CenterPotential Catalytic ApplicationRole of this compound Ligand
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Stabilize the metal center, influence selectivity.
Copper (Cu)Oxidation reactions, C-N and C-O bond formationModulate redox potential, facilitate substrate coordination.
Rhodium (Rh)Hydroformylation, hydrogenationControl regioselectivity and enantioselectivity.
Titanium (Ti)Olefin polymerizationInfluence polymer properties through steric bulk.
This table outlines potential applications of this compound as a ligand in organometallic catalysis, based on the known reactivity of related aminophenol ligands and the properties of various transition metals.

Participation in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. The amino and hydroxyl groups of this compound offer potential active sites for organocatalysis. The amino group can act as a Lewis base or participate in enamine/iminium ion catalysis, while the hydroxyl group can act as a hydrogen bond donor.

Derivatives of aminophenols have been explored in various organocatalytic transformations. For instance, chiral aminophenol derivatives have been used to catalyze asymmetric reactions, where the stereochemical outcome is controlled by the chiral catalyst. While there is no specific literature on the use of this compound in organocatalysis, its structure suggests potential for applications in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions. The octyl group could again play a role in modulating the solubility and steric environment of the catalytic system. The development of enantioselective organocatalytic strategies is a significant area of research, with applications in the synthesis of complex molecules like noncanonical α-amino acids. nih.govnih.gov

Table 3: Potential Organocatalytic Activation Modes of this compound

Functional GroupActivation ModePotential Reactions
Amino GroupLewis Base CatalysisAcyl transfer reactions, Baylis-Hillman reaction.
Enamine/Iminium Ion CatalysisAldol reactions, Michael additions, Mannich reactions.
Hydroxyl GroupHydrogen Bond DonationActivation of electrophiles, stabilization of transition states.
This table summarizes the potential ways in which the functional groups of this compound could be involved in organocatalytic systems, based on established principles of organocatalysis.

Environmental Fate and Degradation Mechanisms of Octylphenols Focusing on Mechanistic Understanding Relevant to 2 Amino 4 Octylphenol

Environmental Occurrence and Distribution

The primary route for octylphenols to enter the environment is through industrial and municipal wastewater effluents. naturvardsverket.senih.gov They are degradation products of alkylphenol ethoxylates (APEs), a class of non-ionic surfactants used in detergents, paints, pesticides, and rubber products. naturvardsverket.secoastalwiki.orgresearchgate.net Once in the environment, their distribution is governed by their physicochemical properties.

Octylphenols are frequently detected in various aquatic environments. Due to their moderate water solubility and high octanol-water partition coefficients (Kow), they have a strong tendency to adsorb to particulate matter, leading to their accumulation in sediments. nih.gov

In surface waters, concentrations can vary widely depending on the proximity to discharge sources. For instance, studies have reported octylphenol (B599344) concentrations in river waters ranging from <0.001 to 1.44 µg/L. coastalwiki.org In a highly industrialized estuary in the UK, the maximum measured concentration reached 13 µg/L. coastalwiki.org Groundwater can also be contaminated; one U.S. Geological Survey study in Minnesota detected octylphenol at a maximum concentration of 0.19 µg/L. coastalwiki.org

Sediments act as a significant sink for these compounds. nih.gov Levels in sediments can be several orders of magnitude higher than in the overlying water column, with reported concentrations ranging from <0.1 to 13,700 µg/kg in the US. nih.gov In the Tees estuary, sediment concentrations have been measured as high as 0.32 mg/kg dry weight. coastalwiki.org

Interactive Table: Reported Concentrations of Octylphenol in Aquatic Ecosystems
Environmental CompartmentLocation/StudyConcentration Range
Surface WaterGlobal Rivers<0.001 - 1.44 µg/L
Surface WaterTees Estuary, UKUp to 13 µg/L
GroundwaterMinnesota, USAUp to 0.19 µg/L
SedimentUnited States<0.1 - 13,700 µg/kg
SedimentTees Estuary, UKUp to 320 µg/kg (0.32 mg/kg)

Terrestrial environments are primarily contaminated with octylphenols through the land application of sewage sludge (biosolids) as fertilizer. nih.gov Wastewater treatment processes are effective at removing a portion of octylphenols from the liquid phase, but the compounds become concentrated in the sludge. nih.gov

Consequently, significant levels of octylphenols are found in sewage sludge. Studies in the U.S. have found 4-tert-octylphenol (B29142) in biosolids at concentrations up to 12.6 mg/kg (dry weight). When this sludge is applied to agricultural land, the compounds are introduced into the soil, where their persistence can be a concern. One study found that octylphenols were still present in soil 98 days after the application of biosolids, indicating limited degradation under those conditions.

Interactive Table: Reported Concentrations of 4-tert-Octylphenol in Terrestrial Compartments
Environmental CompartmentLocation/StudyConcentration Range
Sewage Sludge (Biosolids)United StatesUp to 12.6 mg/kg (dry weight)
Agricultural SoilNorth Carolina, USAPersistent for at least 98 days post-application

The atmospheric presence of octylphenols is generally considered to be low due to their low vapor pressure and tendency to adsorb to particles. coastalwiki.orgospar.org However, they have been detected in both indoor and outdoor air. nih.govnih.gov One study in Tokyo found maximum indoor air concentrations of 4-tert-octylphenol at 45.7 ng/m³. nih.gov

Long-range atmospheric transport is not considered a major pathway for octylphenols. ospar.org Any octylphenol that does enter the atmosphere is expected to be degraded rapidly, primarily through reactions with hydroxyl radicals, with an estimated half-life of about 3 hours. ospar.org Therefore, atmospheric deposition is likely to be most significant near emission sources. ospar.org

Biodegradation Pathways and Microbial Biotransformation

The biodegradation of 2-amino-4-octylphenol is expected to proceed via pathways that target its three main structural features: the phenolic ring, the octyl side chain, and the amino group. While direct studies on this specific compound are lacking, insights can be drawn from research on other alkylphenols and aminophenols. Aerobic conditions generally favor more rapid biotransformation compared to anaerobic conditions. nih.govnih.gov

Microbial degradation of alkylphenols is a complex process involving several potential mechanisms. The presence of the amino group in this compound introduces additional possibilities for enzymatic attack.

Alkyl Chain Oxidation: A common initial step for alkylphenols is the oxidation of the alkyl chain. This can involve hydroxylation of the terminal carbon or other positions on the chain, followed by further oxidation to form carboxylic acids. This process increases the water solubility of the compound and facilitates further degradation.

Phenolic Ring Hydroxylation: Microorganisms can introduce additional hydroxyl groups onto the aromatic ring, typically catalyzed by monooxygenase enzymes. mdpi.com This creates catechol or hydroquinone derivatives, which are key intermediates that can then undergo ring cleavage by dioxygenase enzymes. mdpi.com

Ipso Substitution: A unique mechanism identified for the degradation of branched alkylphenols (like 4-tert-octylphenol) by certain bacteria is ipso-substitution. nih.gov This pathway begins with a hydroxylation at the carbon atom of the ring that is attached to the alkyl group (ipso-position). This forms an unstable intermediate, leading to the cleavage and release of the alkyl group as an alcohol. nih.gov This mechanism is particularly effective for isomers with a quaternary α-carbon in the alkyl chain.

Deamination: The amino group of this compound represents another site for microbial attack. Bacteria have been shown to degrade aminophenols through hydrolytic deamination, where the amino group is removed and replaced with a hydroxyl group, releasing ammonia. frontiersin.orgnih.govnih.gov This would convert this compound into an octyl-substituted catechol, a key intermediate for ring cleavage.

Ring Cleavage: Following the formation of dihydroxylated intermediates (catechols), the aromatic ring is opened by dioxygenase enzymes. This can occur via ortho-cleavage (between the two hydroxyl groups) or meta-cleavage (adjacent to one of the hydroxyl groups), leading to the formation of aliphatic acids that can be funneled into central metabolic pathways like the TCA cycle. frontiersin.orgresearchgate.net

A diverse range of microorganisms has been identified with the ability to degrade octylphenols and related compounds.

Bacteria: Various bacterial genera are capable of degrading alkylphenols. Sphingomonas (now Sphingobium) species are frequently cited for their ability to degrade nonylphenol and octylphenol, often utilizing the ipso-substitution pathway. nih.gov Other identified bacteria include Pseudomonas and Burkholderia species, which are known to degrade a wide range of aromatic compounds, including aminophenols and their chlorinated derivatives. frontiersin.orgnih.govnih.gov Studies using granular sludge from wastewater treatment have identified Gamma-proteobacteria and Bacillus as major species involved in 4-t-octylphenol degradation. nih.gov

Fungi: Ligninolytic fungi, known for their powerful extracellular enzymes, are also effective in degrading phenolic compounds. Fungi such as Thielavia sp. have demonstrated the ability to remove 4-tert-octylphenol with high efficiency, a process linked to enzymes like laccase and cytochrome P450 monooxygenases. nih.gov Fungal degradation often involves hydroxylation and oxidation, leading to metabolites that are less toxic than the parent compound. nih.gov

Yeasts: The role of yeasts in the degradation of persistent organic pollutants is an area of active research. The addition of yeast extract has been shown to enhance the microbial degradation of 4-t-octylphenol in granular sludge, suggesting that yeasts may either contribute directly to the degradation or provide essential nutrients that stimulate the activity of degrading bacteria. nih.gov

Development of Bioremediation Strategies for Octylphenol Contamination

Bioremediation presents a promising and environmentally compatible approach for the removal of octylphenol contamination. This strategy utilizes the metabolic capabilities of microorganisms to degrade these persistent organic pollutants into less harmful substances.

Recent research has focused on identifying and isolating microbial strains with the ability to degrade octylphenols and related compounds. For instance, the microscopic fungus Umbelopsis isabellina has demonstrated the ability to biotransform 4-tert-octylphenol, leading to a significant reduction in the toxicity of the contaminated medium. mdpi.com The rate of toxicity decline was found to be directly correlated with the extent of the xenobiotic's biotransformation. mdpi.com

Similarly, studies on octylphenol polyethoxylates (OPEs), which are precursors to octylphenols, have identified bacteria such as Aeromonas sp. capable of utilizing OPEs as a source of carbon and energy. hibiscuspublisher.comhibiscuspublisher.com The bacterial metabolism in bioremediation is appealing as it can potentially convert these harmful compounds into harmless byproducts like carbon dioxide and water. hibiscuspublisher.comhibiscuspublisher.com The kinetics of such bioremediation processes are crucial for their practical application and have been modeled using various growth models to understand the inhibitory effects of high substrate concentrations on microbial growth. hibiscuspublisher.com

The development of effective bioremediation strategies often involves creating optimal conditions for the degrading microorganisms. For example, a study on the degradation of nonylphenol, a closely related alkylphenol, by a consortium of bacteria including Serratia sp., Klebsiella sp., and Pseudomonas putida, showed that a specific ratio of these strains significantly enhanced the degradation rate. researchgate.net The degradation efficiency was also influenced by environmental factors such as temperature and pH. researchgate.net The presence of plants, such as Phragmites australis, and their associated rhizosphere bacteria has also been shown to accelerate the degradation of nonylphenol and 4-tert-octylphenol in sediment, highlighting the potential of phytoremediation in conjunction with microbial degradation.

Table 1: Microbial Strains Involved in the Bioremediation of Octylphenols and Related Compounds

MicroorganismTarget CompoundKey Findings
Umbelopsis isabellina4-tert-octylphenolSignificant reduction in toxicity correlated with biotransformation. mdpi.com
Aeromonas sp. TXBc10Octylphenol polyethoxylates (OPEs)Capable of degrading OPEs; growth kinetics modeled to understand substrate inhibition. hibiscuspublisher.com
Serratia sp., Klebsiella sp., Pseudomonas putidaNonylphenolA consortium of these bacteria showed enhanced degradation rates. researchgate.net

Photodegradation and Abiotic Transformation Processes

In addition to biological degradation, abiotic processes such as photodegradation play a significant role in the transformation of octylphenols in the environment. These processes involve the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun.

Kinetics and Mechanisms of Photolytic Degradation under Various Conditions (e.g., irradiance, temperature)

The photolytic degradation of octylphenols is influenced by several factors, including the intensity and wavelength of light, pH of the medium, and the presence of other substances that can act as photosensitizers or inhibitors.

Studies on 4-tert-octylphenol have shown that its degradation is significantly enhanced under UV radiation. The degradation efficiency is dependent on the type of UV radiation, with vacuum UV (VUV) radiation being more effective than standard UV radiation. researchgate.net The degradation of phenolic compounds, in general, is known to be affected by solution pH, initial substrate concentration, and light intensity. mdpi.com The kinetics of photodegradation often follow pseudo-first-order models. mdpi.comnih.gov

The mechanism of photodegradation can involve the photoejection of an electron from the excited octylphenol molecule or the direct cleavage of chemical bonds. researchgate.net The presence of natural water constituents can also influence the rate of photodegradation.

Table 2: Factors Affecting the Photodegradation of Octylphenols

FactorEffect on DegradationReference
Light Source VUV radiation is more effective than UV radiation for 4-tert-octylphenol degradation. researchgate.net researchgate.net
pH Influences the degradation efficiency. researchgate.net researchgate.net
Initial Concentration Affects the overall degradation rate. researchgate.net researchgate.net

Advanced Oxidation Processes for Environmental Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.orgpinnacleozone.com These processes are particularly effective for the degradation of persistent and toxic pollutants like octylphenols. chemicalpapers.com

Several AOPs have been investigated for the removal of octylphenols, including:

Ozonation-based processes: The use of ozone, sometimes in combination with catalysts like granular activated carbon or modified zeolites, has been shown to completely remove 4-octylphenol (B30498) from industrial wastewater. chemicalpapers.com

Fenton and Photo-Fenton Reactions: These processes utilize hydrogen peroxide and iron salts (Fenton's reagent), often enhanced by UV light (photo-Fenton), to generate hydroxyl radicals. researchgate.netnih.gov The photo-Fenton process has been shown to be effective in degrading phenolic compounds. nih.gov

UV/H₂O₂ and UV/S₂O₈²⁻: The combination of UV light with hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) generates hydroxyl and sulfate radicals, respectively, which are powerful oxidizing agents. researchgate.netnih.gov Studies on octylphenol polyethoxylates have demonstrated that the S₂O₈²⁻/UV-C process can achieve complete degradation and high rates of mineralization. nih.gov

Photocatalysis: This process uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon illumination with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. mdpi.commdpi.com Photocatalytic degradation of 4-tert-octylphenol has been shown to be enhanced in the presence of TiO₂. researchgate.net

The efficiency of AOPs is dependent on various parameters, including the concentration of the oxidant, the initial concentration of the pollutant, and the pH of the solution. nih.gov For instance, the photodegradation of 4-tert-octylphenol in the presence of Fe(III) was found to be optimal at a pH of 3.5. nih.gov

Table 3: Efficiency of Advanced Oxidation Processes for Octylphenol Removal

AOP MethodTarget CompoundRemoval EfficiencyKey ConditionsReference
Ozonation with Granular Activated Carbon4-octylphenolComplete removalIndustrial wastewater chemicalpapers.com
S₂O₈²⁻/UV-COctylphenol polyethoxylate (Triton™ X-45)100% degradation, 90% TOC removalInitial concentration 10-20 mg/L, S₂O₈²⁻ ≥ 2.5 mM nih.gov
Fe(III)-promoted photodegradation4-tert-octylphenolComplete degradation in 45 minUV irradiation (λ = 365 nm), pH 3.5 nih.gov

Biochemical and Mechanistic Interactions of this compound at the Molecular and Cellular Level

A comprehensive review of available scientific literature reveals a significant lack of specific research on the biochemical and mechanistic interactions of the chemical compound this compound. Extensive searches for data pertaining to its ligand-receptor binding, effects on cellular responses, and influence on neuronal progenitor cells have not yielded any specific findings for this particular molecule.

The provided outline requests detailed information on the following aspects of this compound:

Biochemical and Mechanistic Interactions of Octylphenols at the Molecular and Cellular Level Focusing on Observed Mechanisms Without Discussing Clinical Outcomes or Safety Profiles

Cellular Responses and Homeostatic Perturbations

Influence on Neuronal Progenitor Cell Dynamics and Neurodevelopment in Model Organisms

Despite a thorough search of scientific databases and literature, no studies were identified that specifically investigate these endpoints for 2-amino-4-octylphenol. The existing body of research on octylphenols primarily focuses on other isomers, such as 4-tert-octylphenol (B29142) and 4-n-octylphenol. Therefore, it is not possible to provide the requested scientifically accurate content for each section and subsection of the outline for the compound "this compound."

No Scientific Data Available for this compound Within the Requested Scope

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound corresponding to the requested article outline. The inquiry, focused on the biochemical and mechanistic interactions at the molecular and cellular level, could not be fulfilled due to the absence of studies on this particular compound in relation to steroidogenesis, lipid metabolism, nucleic acid and amino acid metabolic pathways, genetic polymorphisms of xenobiotic metabolism enzymes, bioaccumulation, or biotransformation.

While research exists for related compounds such as various isomers of octylphenol (B599344) (e.g., 4-tert-octylphenol) and other aminophenols, the strict adherence to the subject "this compound" as per the instructions prevents the inclusion of data from these structurally different molecules. Extrapolating findings from other compounds would be scientifically inaccurate and would violate the core requirement of focusing solely on the specified chemical.

Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline for this compound is not possible at this time.

Theoretical and Computational Chemistry Approaches to 2 Amino 4 Octylphenol

Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Molecular modeling of 2-amino-4-octylphenol allows for the three-dimensional visualization and manipulation of its structure. This is foundational for understanding its physical and chemical properties. Techniques such as energy minimization are employed to determine the most stable conformation of the molecule, which is crucial for predicting its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies represent a key computational approach to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models developed exclusively for this compound and its close analogs are not extensively documented in publicly available literature, the principles of QSAR can be applied. For instance, descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) of the octyl and amino groups would be critical in building a QSAR model to predict its activity, for example, as an endocrine disruptor or its toxicological profile.

A hypothetical QSAR study for a series of alkylphenols including this compound might involve the following descriptors:

DescriptorDefinitionPredicted Value for this compound
LogP Octanol-water partition coefficient, indicating lipophilicity.High
Molecular Weight The sum of the atomic weights of all atoms in the molecule.221.34 g/mol
Polar Surface Area (PSA) The surface sum over all polar atoms, an indicator of membrane permeability.Moderate
Hydrogen Bond Donors Number of hydrogen atoms attached to electronegative atoms (O, N).2
Hydrogen Bond Acceptors Number of electronegative atoms (O, N).2

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. DFT calculations can provide detailed information about the molecule's geometry, orbital energies, and charge distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption, providing insights into its photostability and potential for photochemical reactions.

Table of Predicted Electronic Properties (Hypothetical DFT Calculation):

PropertyDescriptionPredicted Value
HOMO Energy Energy of the highest occupied molecular orbital.-5.2 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital.-0.8 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO, indicating reactivity.4.4 eV
Dipole Moment A measure of the polarity of the molecule.2.5 D

In Silico Prediction of Biological Interactions and Environmental Fate (e.g., ADMET properties, binding affinities)

In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds, offering a preliminary assessment of their pharmacokinetic and toxicological profiles. For this compound, these predictions can help to anticipate its behavior in biological systems and the environment.

Predictions would likely indicate that due to the octyl chain, this compound has high lipophilicity, suggesting good absorption through lipid membranes but also a potential for bioaccumulation. Its metabolism could be predicted to occur via oxidation of the aromatic ring or the octyl chain, as well as conjugation of the phenolic and amino groups.

Binding affinity predictions are another critical application of in silico modeling. Molecular docking simulations could be used to predict the interaction of this compound with various biological targets, such as nuclear receptors (e.g., estrogen receptor) or enzymes (e.g., cytochrome P450). These simulations would provide insights into the binding mode and affinity, helping to explain its biological activity and potential toxicity.

Table of Predicted ADMET Properties:

ADMET PropertyPredictionImplication
Aqueous Solubility LowPoor dissolution in aqueous environments.
Blood-Brain Barrier Penetration LikelyPotential for central nervous system effects.
Cytochrome P450 Inhibition PossiblePotential for drug-drug interactions.
Ames Mutagenicity To be determinedPotential for genotoxicity.
Biodegradability SlowPotential for environmental persistence.

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, the mechanism of its oxidation, a key metabolic and degradation pathway, could be studied. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. This information is valuable for understanding its metabolic fate and its degradation in the environment.

For instance, the oxidation of the phenol (B47542) group could proceed via a hydrogen atom transfer mechanism. DFT calculations could be used to model this process, identifying the structure and energy of the transition state and calculating the activation energy for the reaction.

Advanced Analytical Techniques for Characterization and Detection of 2 Amino 4 Octylphenol

Chromatographic Methodologies for Identification and Quantification

Chromatographic techniques are essential for separating complex mixtures and quantifying specific analytes. The choice of method depends on the analyte's properties and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detection Systems (e.g., UV, Electrochemical Array, Mass Spectrometry)High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For compounds with a phenolic structure, several detection methods can be coupled with HPLC.

UV Detection: While widely used, UV detection may lack the required sensitivity and selectivity for trace analysis of phenols in complex samples without a derivatization step to introduce a strong chromophore. nih.gov

Electrochemical Detection: This method offers high sensitivity for electroactive compounds like phenols. An HPLC method with multi-electrode electrochemical coulometric-array detection was successfully used to determine trace amounts of 4-nonylphenol (B119669) and 4-octylphenol (B30498) in human blood samples, with detection limits of 1.0 and 0.5 ng/mL, respectively. rsc.org

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity. LC-MS/MS methods have been developed for the simultaneous determination of bisphenol A, 4-t-octylphenol, and 4-nonylphenol in biological samples like human serum and powdered milk. dphen1.comnih.govdphen1.com Pre-column derivatization can sometimes be employed to enhance ionization efficiency and achieve even lower detection limits, reportedly increasing sensitivity up to 1000 times for some alkylphenols. nih.gov

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis.

Solid Phase Extraction (SPE) Techniques (e.g., Magnetic SPE)Solid-Phase Extraction (SPE) is the most common technique for the cleanup and preconcentration of phenols from aqueous and biological samples.fishersci.canih.govThe process involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is later eluted with a small volume of an organic solvent. Various sorbents are available, and the choice depends on the properties of the analyte and the sample matrix.nih.gov

For example, an analytical method for 4-octylphenol and 4-nonylphenol in river water used SPE for sample cleanup, achieving recovery percentages between 41.0% and 114%. analis.com.my A variation of this technique, magnetic SPE (MSPE), uses magnetic nanoparticles as the adsorbent. This allows for rapid separation of the adsorbent from the sample matrix using an external magnet, simplifying the procedure.

Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of organic molecules such as 2-amino-4-octylphenol. These methods provide detailed information regarding the molecular framework, the constituent functional groups, and the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, being coupled to the protons at positions 3 and 6. The proton at position 3 would present as a doublet, coupled to the proton at position 5. The long octyl chain would produce a series of overlapping multiplets for its methylene (B1212753) (-CH₂-) groups and a characteristic triplet for the terminal methyl (-CH₃) group. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would typically appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature. Their identity can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, which results in the disappearance of these signals due to proton-deuterium exchange. libretexts.org

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show 14 distinct signals, corresponding to each unique carbon atom. Six of these signals would be in the aromatic region (typically 110-160 ppm), and eight would be in the aliphatic region (typically 10-40 ppm) for the octyl chain. oregonstate.edu

To definitively assign each signal and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity within the octyl chain and confirming the relationships between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint." For this compound, the IR spectrum would exhibit several characteristic absorption bands confirming its key structural features. A broad band in the region of 3200-3550 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group, with the broadness resulting from hydrogen bonding. ucla.eduorgchemboulder.com The N-H stretching of the primary amine group would typically appear as two distinct sharp peaks in the 3300-3500 cm⁻¹ range. ucla.edu Strong absorptions between 2850-2960 cm⁻¹ would confirm the C-H stretching of the aliphatic octyl chain. Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ region. vscht.cz

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The substituted phenol (B47542) ring in this compound acts as a chromophore. The UV-Vis spectrum is highly sensitive to the pH of the solution due to the presence of the acidic phenolic group and the basic amino group. youtube.comyoutube.com

In neutral or acidic solution (pH < 7): The compound is expected to exhibit absorption maxima characteristic of a substituted phenol.

In strongly acidic solution (e.g., pH ~2): The lone pair of electrons on the amino group will be protonated to form an anilinium ion (-NH₃⁺). This removes the electron-donating effect of the amino group from the aromatic system, leading to a hypsochromic shift (blue shift, to a shorter wavelength) compared to the neutral species. youtube.com

In basic solution (pH > 10): The acidic proton of the hydroxyl group will be removed, forming a phenoxide ion (-O⁻). The resulting negative charge enhances the electron-donating ability of the oxygen, leading to extended conjugation. This causes a significant bathochromic shift (red shift, to a longer wavelength) and often an increase in absorption intensity (hyperchromic effect). researchgate.netresearchgate.net

Table 3: Expected Effect of pH on UV-Vis Absorption of this compound

Application of Isotopic Labeling for Mechanistic Studies and Quantitative Analysis

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, such as replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N. This substitution creates a molecular tracer that, while chemically almost identical, is distinguishable by mass-sensitive or nucleus-sensitive analytical techniques like mass spectrometry (MS) and NMR spectroscopy. This powerful approach is widely used for elucidating reaction mechanisms and performing highly accurate quantitative analysis. researchgate.netacs.orgacs.org

Mechanistic Studies While specific studies on this compound are not prevalent, the principles of isotopic labeling can be applied to understand its chemical transformations. For example, to study the mechanism of electrophilic aromatic substitution on the this compound ring, one could use a deuterated reagent. The position of the deuterium atom in the final product, as determined by ¹H NMR (absence of a signal) or Mass Spectrometry (increase in molecular weight), would provide definitive evidence of the reaction pathway and the directing effects of the amino and octyl groups. Similarly, labeling the octyl chain could be used to trace its fate during metabolic or degradation studies. nih.gov

Quantitative Analysis Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of chemical compounds in complex matrices. nih.gov This technique relies on the synthesis of a stable isotope-labeled (SIL) internal standard of the target analyte—in this case, this compound labeled with isotopes like ¹³C or ²H.

The process involves:

Synthesis: A version of this compound is synthesized where several atoms are replaced with heavy isotopes (e.g., [¹³C₆]-2-amino-4-octylphenol).

Spiking: A precise amount of this SIL internal standard is added to the sample containing the unknown quantity of the native (unlabeled) this compound.

Analysis: The sample is analyzed using a hyphenated technique, typically Liquid Chromatography-Mass Spectrometry (LC-MS). The chromatograph separates the analyte from other matrix components, and the mass spectrometer detects both the native and the labeled forms based on their mass-to-charge (m/z) ratio.

Quantification: Since the native analyte and the SIL standard have nearly identical chemical and physical properties, they behave identically during sample extraction, cleanup, and ionization. Any loss or variation affects both equally. The concentration of the native analyte is calculated from the ratio of the MS signal of the native analyte to that of the known amount of the added SIL internal standard. nih.govresearchgate.net This method effectively eliminates matrix effects and provides exceptional accuracy and precision.

Table 4: Key Components of Isotope Dilution Mass Spectrometry for this compound

Future Research Directions and Outlook in 2 Amino 4 Octylphenol Studies

Exploration of Novel Synthetic Pathways and Catalytic Transformations for 2-Amino-4-Octylphenol

The development of efficient and sustainable methods for the synthesis of this compound is a primary objective for future research. While traditional synthetic routes for substituted aminophenols exist, there is a growing emphasis on green chemistry principles to minimize environmental impact. ejcmpr.comnih.govresearchgate.net Future investigations are likely to concentrate on the following areas:

Catalytic Hydrogenation of 4-Octyl-2-nitrophenol: A promising avenue for the synthesis of this compound is the catalytic reduction of 4-octyl-2-nitrophenol. Research in this area will likely focus on the development of novel, highly efficient, and recyclable catalysts. nih.govmdpi.comresearchgate.net The exploration of catalysts based on earth-abundant metals and nanoparticle technology could lead to more cost-effective and environmentally friendly processes. mdpi.comrsc.org

Enzymatic and Biocatalytic Approaches: The use of enzymes and whole-cell biocatalysts offers a green alternative to conventional chemical synthesis. Future studies may explore the identification and engineering of enzymes, such as nitroreductases, capable of selectively reducing the nitro group of 4-octyl-2-nitrophenol to an amino group under mild reaction conditions.

Flow Chemistry and Process Intensification: The application of continuous flow technologies to the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability. Research in this area will aim to develop robust and automated flow processes with integrated purification steps.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Hydrogenation High yields, potential for catalyst recycling.Development of novel, low-cost, and highly selective catalysts.
Biocatalysis Environmentally friendly, high selectivity, mild reaction conditions.Enzyme discovery and engineering, optimization of reaction conditions.
Flow Chemistry Improved safety and control, enhanced reaction efficiency, scalability.Reactor design, process optimization, and integration of downstream processing.

Rational Design and Synthesis of Functionally Tailored Derivatives

The molecular scaffold of this compound presents opportunities for the rational design and synthesis of novel derivatives with tailored functionalities. nih.govresearchgate.net Future research in this domain will likely be directed towards:

Pharmacological Applications: Inspired by the development of paracetamol analogues from p-aminophenol, future studies could explore the synthesis of this compound derivatives as potential therapeutic agents. nih.gov By modifying the amino and hydroxyl groups, as well as the octyl chain, it may be possible to design compounds with specific biological activities.

Materials Science: The phenolic and amino functionalities of this compound make it a candidate for the development of new polymers and functional materials. Research could focus on incorporating this molecule into polymer backbones to create materials with unique thermal, mechanical, or electronic properties.

Bioconjugation and Labeling: The development of methods for the selective modification of this compound could enable its use as a molecular probe or for bioconjugation to proteins and other biomolecules. researchgate.net This could have applications in diagnostics and bioimaging.

Comprehensive Elucidation of Environmental Transformation Pathways and Products

Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact. As a substituted alkylphenol, it is expected to be a degradation product of certain industrial chemicals, such as alkylphenol ethoxylates. service.gov.uknih.govresearchgate.net Future research should focus on:

Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the degradation of this compound in various environmental compartments, such as soil and water, is a key research priority. dntb.gov.uanih.gov This includes investigating the role of both aerobic and anaerobic degradation processes. nih.gov

Identification of Transformation Products: The use of advanced analytical techniques, such as high-resolution mass spectrometry and non-target screening, will be essential for the comprehensive identification and characterization of the transformation products of this compound. nih.gov This is critical as some degradation products may be more persistent or toxic than the parent compound.

Modeling Environmental Fate and Transport: The development of predictive models for the environmental fate and transport of this compound and its transformation products will aid in risk assessment and the development of remediation strategies.

Advanced Mechanistic Investigations of Biochemical Interactions and Cellular Responses

Elucidating the mechanisms by which this compound interacts with biological systems at the molecular and cellular levels is a critical area for future research. Building on studies of related alkylphenols, which have been shown to exert cytotoxic and endocrine-disrupting effects, research on this compound should investigate: mdpi.comnih.govresearchgate.net

Molecular Targets and Binding Interactions: Identifying the specific proteins, receptors, and other biomolecules that interact with this compound is a fundamental step in understanding its biological activity. Computational modeling and biophysical techniques can be employed to characterize these interactions.

Cellular Signaling Pathways: Investigating the effects of this compound on key cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, will provide insights into its potential toxicological effects. nih.gov

Structure-Toxicity Relationships: A systematic investigation of the structure-activity and structure-toxicity relationships of this compound and its derivatives will be crucial for designing safer alternatives and for predicting the potential hazards of related compounds.

Development of Highly Sensitive and Selective Analytical Platforms for Trace Detection

The ability to detect and quantify trace levels of this compound in complex environmental and biological matrices is essential for exposure assessment and environmental monitoring. mdpi.comresearchgate.net Future research in analytical methodology should focus on:

Advanced Chromatographic and Mass Spectrometric Techniques: The further development and validation of methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) will be important for achieving lower detection limits and higher selectivity. nih.govdphen1.com The use of derivatization strategies can also enhance the sensitivity of these methods. nih.gov

Novel Sensor Technologies: The development of novel sensors, such as electrochemical and optical sensors, for the rapid, in-situ, and real-time detection of this compound would be a significant advancement. These platforms could be based on nanomaterials, molecularly imprinted polymers, or aptamers.

Sample Preparation and Extraction Techniques: Improving the efficiency and reducing the environmental footprint of sample preparation techniques for the extraction and preconcentration of this compound from various matrices is an ongoing research need.

A summary of current and emerging analytical techniques is provided in Table 2.

Analytical TechniquePrincipleFuture Research Directions
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection.Development of more sensitive and robust methods, miniaturization.
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.Improvement of derivatization methods for enhanced volatility and sensitivity.
Electrochemical Sensors Measurement of current or potential changes upon interaction with the analyte.Design of novel electrode materials and recognition elements for improved selectivity.
Optical Sensors Detection of changes in optical properties (e.g., absorbance, fluorescence) upon analyte binding.Development of new fluorescent probes and plasmonic nanomaterials.

Q & A

Q. What are the established synthetic routes for 2-amino-4-octylphenol, and what are their efficiency metrics?

this compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common method involves reacting 4-nitrophenol with octyl halides under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Yields vary (60–85%) depending on reaction conditions (e.g., solvent polarity, temperature) . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC-MS is critical to confirm purity (>95%) and avoid by-products like incomplete alkylation or over-reduced intermediates .

Q. How is this compound characterized for structural and purity validation?

Key techniques include:

  • Spectroscopy : NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm substitution patterns and alkyl chain integration .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) to assess purity and resolve regioisomers .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]<sup>+</sup> at m/z 265.214) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios to verify stoichiometry .

Q. What are the documented biological activities of this compound?

Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and moderate cytotoxicity in cancer cell lines (IC50 = 20–50 µM). These effects are attributed to its amphiphilic structure, enabling membrane disruption . Standard assays include broth microdilution (CLSI guidelines) and MTT-based viability tests .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products like 4-octylphenol or 2-nitro-4-octylphenol?

  • Stepwise Alkylation : Use protecting groups (e.g., acetyl for the amine) during alkylation to prevent competing reactions .
  • Catalytic System Tuning : Employ palladium-on-carbon with controlled H2 pressure (2–3 atm) to avoid over-reduction .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity and reduce side-product formation .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity Variability : Impurities (e.g., residual octyl halides) can skew bioassays. Validate via HPLC-MS and quantify contaminants .
  • Assay Conditions : Differences in cell culture media (e.g., serum content) may alter compound solubility. Standardize protocols (e.g., ISO 20776-1) .
  • Structural Analogues : Misidentification of regioisomers (e.g., 2-amino-6-octylphenol) requires rigorous NMR analysis .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

  • Analog Synthesis : Modify the alkyl chain length (C4–C12) or introduce electron-withdrawing groups (e.g., halogens) at the 3-position .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like bacterial topoisomerases .
  • Multivariate Analysis : Apply PCA or PLS regression to correlate logP, pKa, and bioactivity data .

Q. How to address stability issues of this compound in aqueous solutions?

  • pH Control : Stabilize in mildly acidic buffers (pH 4–5) to prevent oxidative degradation of the amine group .
  • Light Protection : Store in amber vials to avoid photodegradation (λ < 400 nm) .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Q. What computational tools are suitable for modeling the physicochemical properties of this compound?

  • Quantum Chemistry : Gaussian 16 for optimizing geometry and calculating dipole moments .
  • ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogS), bioavailability, and toxicity .
  • Molecular Dynamics : GROMACS for simulating membrane interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.